molecular formula C16H20ClN5O B5061809 N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5061809
M. Wt: 333.81 g/mol
InChI Key: QBRDAQRSOCNADN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is of interest due to its potential biological activities and its utility in scientific research.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-2-23-16-20-14(18-13-8-6-12(17)7-9-13)19-15(21-16)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDAQRSOCNADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 4-chlorophenylamine with ethoxytriazine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
  • N-(4-fluorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
  • N-(4-methylphenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

Uniqueness

N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

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